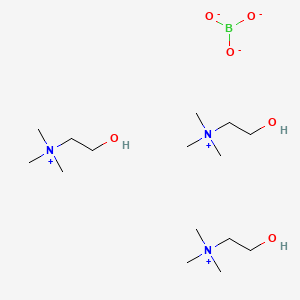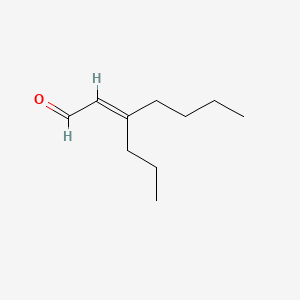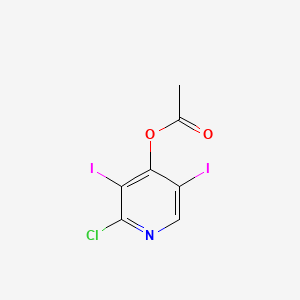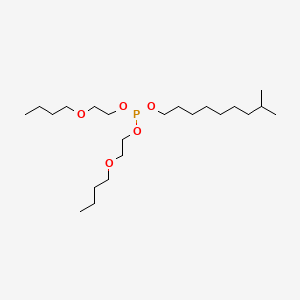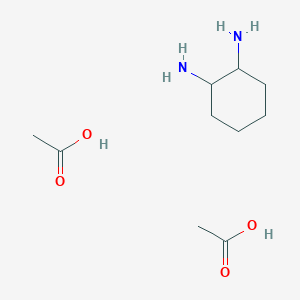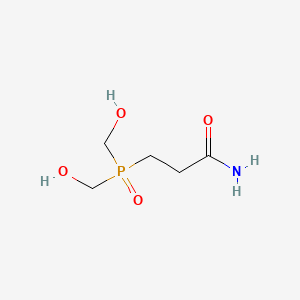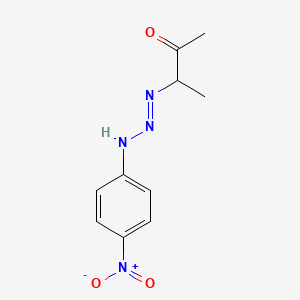
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is an organic compound characterized by the presence of a triazenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one typically involves the reaction of 4-nitroaniline with butanone in the presence of a diazotizing agent. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the triazenyl linkage. The process may involve multiple steps, including diazotization, coupling, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The triazenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazenyl derivatives.
科学的研究の応用
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazenyl group can also participate in covalent bonding with nucleophilic sites on proteins and DNA, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-(3-(4-Nitrophenyl)triazen-1-yl)propan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)pentan-2-one
- 3-(3-(4-Nitrophenyl)triazen-1-yl)hexan-2-one
Uniqueness
3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is unique due to its specific triazenyl and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses due to variations in the length and structure of the carbon backbone.
特性
CAS番号 |
83711-60-8 |
|---|---|
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC名 |
3-[(4-nitroanilino)diazenyl]butan-2-one |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)15)11-13-12-9-3-5-10(6-4-9)14(16)17/h3-7H,1-2H3,(H,11,12) |
InChIキー |
ZMTRZXXDZGOIOP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

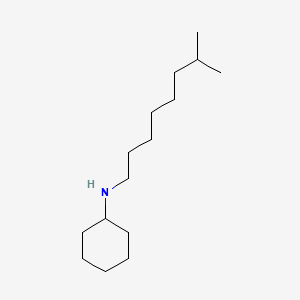
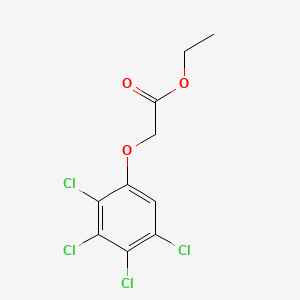
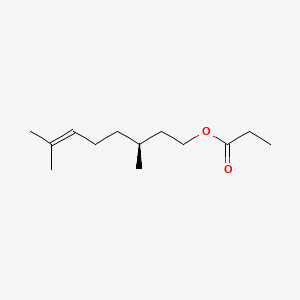
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
